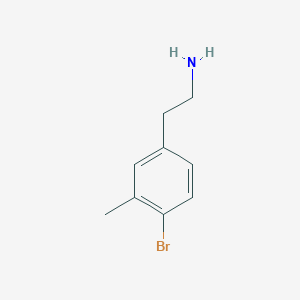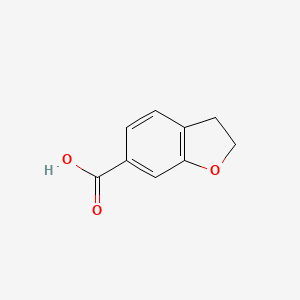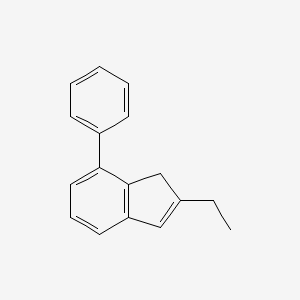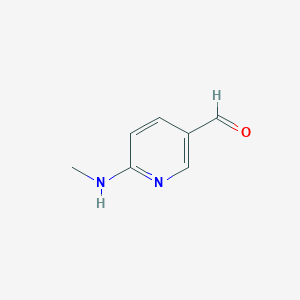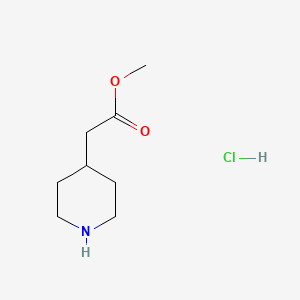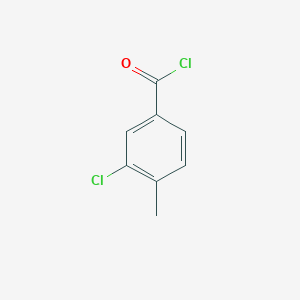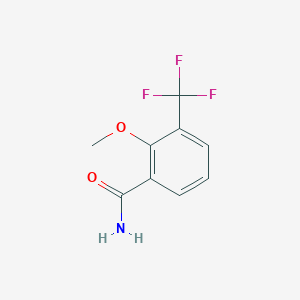
2-Methoxy-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Methoxy-3-(trifluoromethyl)benzamide” is a chemical compound with the CAS Number: 1017778-70-9 . It has a molecular weight of 219.16 . The compound is solid in physical form .
Synthesis Analysis
While specific synthesis methods for “2-Methoxy-3-(trifluoromethyl)benzamide” were not found, trifluoromethyl-containing compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which are structurally similar, have been synthesized using different reagents such as trifluoromethyl trimethylsilane, trifluoromethane, and trifluoromethyl sulfone .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methoxy-3-(trifluoromethyl)benzamide . The InChI code is 1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) .
Physical And Chemical Properties Analysis
“2-Methoxy-3-(trifluoromethyl)benzamide” is a solid compound . It has a molecular weight of 219.16 . The boiling point is between 129-133 degrees Celsius .
科学的研究の応用
Neuroleptic Activity
- Synthesis and Neuroleptic Activity : A study by Iwanami et al. (1981) explored the synthesis and potential neuroleptic (antipsychotic) activity of benzamides, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide. The study found that certain compounds exhibited potent neuroleptic activity, suggesting their potential use in treating psychosis (Iwanami et al., 1981).
Molecular Structural Analysis
- Molecular Structural Analysis : Demir et al. (2015) analyzed the structure of a novel benzamide derivative, which included 2-methoxy-3-(trifluoromethyl)benzamide, using X-ray diffraction and density functional theory (DFT). This study provided insights into the molecular geometry and electronic properties of the compound, highlighting its potential in scientific research (Demir et al., 2015).
Agricultural Applications
- Effect on Boll Weevils : Research by Haynes (1987) investigated the effects of substituted benzamides, including 2-methoxy-3-(trifluoromethyl)benzamide, on adult boll weevils. The study explored the effectiveness of these compounds in causing progeny reduction, providing valuable information for agricultural pest control (Haynes, 1987).
Chemical Synthesis and Radioactive Labeling
- Synthesis and Labeling for PET Imaging : Jia et al. (2019) focused on the synthesis of carbon-11-labeled dual inhibitors, including derivatives of 2-methoxy-3-(trifluoromethyl)benzamide, for potential PET imaging applications in neuroinflammation studies. This illustrates the compound's relevance in advanced imaging techniques (Jia et al., 2019).
Corrosion Inhibition Studies
- Corrosion Inhibition in Mild Steel : Mishra et al. (2018) conducted studies on the inhibition behavior of N-Phenyl-benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, for the acidic corrosion of mild steel. This research is significant for industrial applications where corrosion resistance is critical (Mishra et al., 2018).
Antimicrobial Studies
- Synthesis and Antimicrobial Evaluation : Priya et al. (2006) synthesized a new class of benzamide derivatives, including 2-methoxy-3-(trifluoromethyl)benzamide, and evaluated their efficacy as antimicrobials. The study provided insights into the potential use of these compounds in combating bacterial and fungal infections (Priya et al., 2006).
Antidiabetic Agents
- Search for Antidiabetic Agents : Nomura et al. (1999) identified 5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluorome thyl)-phenyl]methyl]benzamide (KRP-297) as a potential antidiabetic agent. This underscores the relevance of benzamide derivatives in the development of new diabetes treatments (Nomura et al., 1999).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P271 (Use only outdoors or in a well-ventilated area) .
特性
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-7-5(8(13)14)3-2-4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKMVNICRNURQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

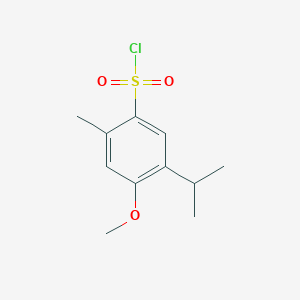
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)

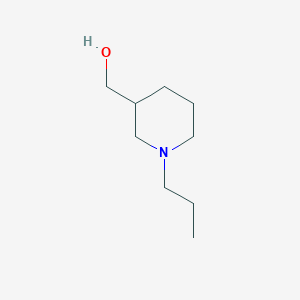
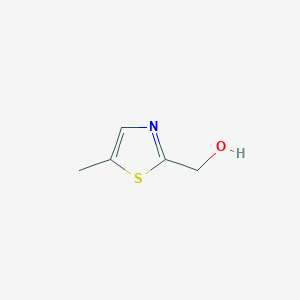
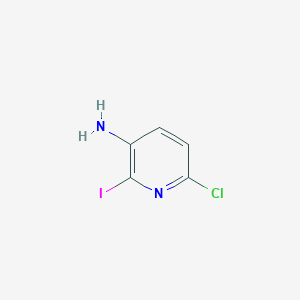
![N-[2-(3-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B1319494.png)
